N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (abbreviated as MPTP) is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a selective agonist of the dopamine D3 receptor and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Antibacterial and Antifungal Activities
- Thiophene-3-carboxamide derivatives, including similar compounds, exhibit antibacterial and antifungal activities. The molecular structure of these compounds, involving intramolecular hydrogen bonds, contributes to their biological activities (Vasu, Nirmala, Chopra, Mohan, Saravanan, 2005).
Anti-Inflammatory and Analgesic Agents
- Benzodifuranyl and thiazolopyrimidine derivatives, related to the compound , are used as anti-inflammatory and analgesic agents. Their synthesis involves modifications that enhance COX-2 inhibition, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, Zaki, 2020).
Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists
- Indazole arylsulfonamides, structurally similar to the compound , serve as allosteric CC-chemokine receptor 4 antagonists. They are synthesized with various substituents to improve potency and oral absorption, indicating potential therapeutic applications (Procopiou, Barrett, Barton, et al., 2013).
Antitumor Activity
- Certain derivatives demonstrate significant antitumor effects. Synthesis of such compounds and their structural analysis has led to insights into their potential as cancer therapeutic agents (Lu, Zhou, Xu, et al., 2017); (Ostapiuk, Frolov, Matiychuk, 2017).
Synthesis of Other Pharmaceutical Compounds
- Related compounds are intermediates in the synthesis of various pharmaceuticals, such as gefitinib and CCR5 antagonists, highlighting their role in the development of new drugs (Jin, Chen, Zou, et al., 2005); (Ikemoto, Ito, Nishiguchi, et al., 2005).
Potential as CB1 and CB2 Agonists/Antagonists
- Morpholine derivatives of the compound have been investigated for their binding affinity to cannabinoid receptors, indicating potential use in the development of drugs targeting these receptors (Worm, Weaver, Green, et al., 2009); (Tobiishi, Sasada, Nojiri, et al., 2007).
properties
CAS RN |
869469-51-2 |
---|---|
Product Name |
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Molecular Formula |
C20H24N2O5S2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H24N2O5S2/c1-26-17-7-6-15(29(24,25)22-8-10-27-11-9-22)13-16(17)21-20(23)19-12-14-4-2-3-5-18(14)28-19/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,23) |
InChI Key |
HRQXJJWQYKYFHP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4 |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4 |
synonyms |
N-(2-Methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide; ML-186 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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